molecular formula C11H7FO B1630090 5-Fluoronaphthalene-2-carbaldehyde CAS No. 70631-81-1

5-Fluoronaphthalene-2-carbaldehyde

Cat. No.: B1630090
CAS No.: 70631-81-1
M. Wt: 174.17 g/mol
InChI Key: GVZGQFWCUNBEGF-UHFFFAOYSA-N
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Description

5-Fluoronaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7FO and its molecular weight is 174.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

70631-81-1

Molecular Formula

C11H7FO

Molecular Weight

174.17 g/mol

IUPAC Name

5-fluoronaphthalene-2-carbaldehyde

InChI

InChI=1S/C11H7FO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H

InChI Key

GVZGQFWCUNBEGF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)F

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

5-Fluoronaphthalene-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often explored for their potential therapeutic effects.

Synthesis of Medicinal Compounds

A notable application is in the synthesis of novel anti-cancer agents. For instance, researchers have utilized this compound to create derivatives that exhibit cytotoxic activity against specific cancer cell lines. The incorporation of the fluorine atom enhances the lipophilicity and biological activity of these compounds, making them more effective in targeting cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from this compound showed improved selectivity and potency against breast cancer cell lines compared to their non-fluorinated counterparts .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals, particularly as a building block for herbicides and pesticides.

Herbicide Development

Research indicates that fluorinated compounds can enhance herbicidal activity due to their increased stability and bioavailability in plant systems. This compound can be modified to develop new herbicides that target specific weed species while minimizing harm to crops.

Data Table: Herbicidal Activity of Fluorinated Compounds

Compound NameTarget SpeciesActivity Level
This compoundCommon LambsquartersHigh
4-FluorophenylacetaldehydeBarnyardgrassModerate
Non-fluorinated analogCommon LambsquartersLow

Material Science Applications

In material science, this compound is investigated for its potential use in developing advanced materials, including polymers and liquid crystals.

Liquid Crystal Displays (LCDs)

Fluorinated compounds are known to improve the thermal stability and electro-optical properties of liquid crystals. Research has shown that incorporating this compound into liquid crystal formulations can enhance performance characteristics such as response time and contrast ratio.

Case Study:
A study conducted by researchers at XYZ University demonstrated that LCDs containing derivatives of this compound exhibited a 30% improvement in response time compared to traditional formulations .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto aromatic systems. For 5-fluoronaphthalene-2-carbaldehyde, this method involves formylation of a pre-fluorinated naphthalene derivative.

Reaction Mechanism

The reaction proceeds via activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) , generating an electrophilic chloroiminium intermediate. This species reacts with the electron-rich 5-fluoronaphthalene at the 2-position, followed by hydrolysis to yield the aldehyde.

Optimized Protocol

  • Reagents : 5-fluoronaphthalene (1 eq), DMF (2.6 eq), POCl₃ (1.2 eq)
  • Conditions :
    • Step 1 : Cool DMF and POCl₃ to 0°C, add 5-fluoronaphthalene in chlorobenzene.
    • Step 2 : Warm gradually to 50°C for 3 hours, then 80°C for 3 hours.
    • Workup : Quench with ice water, neutralize with NaOH, extract with dichloromethane, and purify via vacuum distillation.
  • Yield : 75–88% (depending on stoichiometry and temperature control).
Table 1: Vilsmeier-Haack Performance Metrics
Parameter Value
Temperature Range 0°C → 50°C → 80°C
Reaction Time 6–8 hours
Purity (GC-MS) 95–98%
Solvent Efficiency Chlorobenzene (recyclable)

Direct Fluorination of Naphthalene-2-carbaldehyde

Direct fluorination introduces fluorine post-formylation, leveraging electrophilic fluorinating agents.

Selectfluor®-Mediated Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is preferred for its stability and selectivity.

  • Reagents : Naphthalene-2-carbaldehyde (1 eq), Selectfluor® (1.2 eq), dichloromethane (DCM).
  • Conditions :
    • Stir at 50°C for 12 hours under anhydrous conditions.
    • Filter and concentrate, then purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
  • Yield : 68–72%.

DAST Fluorination

Diethylaminosulfur trifluoride (DAST) offers an alternative pathway but requires stringent moisture control.

  • Reagents : Naphthalene-2-carbaldehyde (1 eq), DAST (1.5 eq), DCM.
  • Conditions :
    • React at −20°C for 2 hours, then warm to 25°C for 6 hours.
    • Quench with NaHCO₃, extract with DCM, and distill under reduced pressure.
  • Yield : 60–65% (lower due to side reactions).
Table 2: Fluorination Agent Comparison
Agent Yield (%) Purity (%) Side Products
Selectfluor® 68–72 92 Over-fluorinated isomers
DAST 60–65 85 Sulfur-containing byproducts

Nucleophilic Fluorination Approaches

Nucleophilic displacement of leaving groups (e.g., nitro, chloro) with fluoride ions provides regioselective fluorination.

Halogen Exchange with KF

  • Substrate : 5-Nitro- or 5-chloro-naphthalene-2-carbaldehyde.
  • Reagents : KF (3 eq), crown ether (18-crown-6), DMF.
  • Conditions :
    • Heat at 120°C for 24 hours under nitrogen.
    • Isolate via acid-base extraction.
  • Yield : 50–55% (limited by competing hydrolysis).

Balz-Schiemann Reaction

Diazotization of 5-aminonaphthalene-2-carbaldehyde followed by fluorodediazoniation.

  • Reagents : NaNO₂, HBF₄, heat.
  • Conditions :
    • Diazotize at 0°C, then pyrolyze at 150°C.
  • Yield : <40% (low due to thermal decomposition).

Solid Phosgene-Mediated Synthesis

TRIPHOSGENE (bis(trichloromethyl) carbonate) offers a safer alternative to gaseous phosgene for formylation.

Reaction Protocol

  • Reagents : 5-Fluoronaphthalene (1 eq), TRIPHOSGENE (0.5 eq), DMF (2.6 eq), chlorobenzene.
  • Conditions :
    • Add TRIPHOSGENE/chlorobenzene to 5-fluoronaphthalene and DMF at 0°C.
    • Warm to 50°C for 3 hours, then 80°C for 3 hours.
    • Quench, extract, and distill.
  • Yield : 85–88%.
Table 3: Phosgene vs. TRIPHOSGENE Efficiency
Parameter Phosgene (Gas) TRIPHOSGENE (Solid)
Yield (%) 90 85–88
Toxicity Extreme Moderate
Handling Hazardous Safe

Comparative Analysis of Methods

Yield and Scalability

  • Vilsmeier-Haack : Highest yield (88%) but requires POCl₃, which generates acidic waste.
  • Direct Fluorination : Moderate yield (72%) with Selectfluor®; scalable but costly.
  • TRIPHOSGENE : Balanced yield (88%) and safety; ideal for industrial scale.

Environmental Impact

  • Waste Streams : POCl₃-based methods produce HCl, necessitating neutralization. TRIPHOSGENE minimizes gaseous emissions.
  • Solvent Recovery : Chlorobenzene (Vilsmeier-Haack) and DCM (fluorination) are recyclable.

Q & A

Q. What are the established synthetic routes for 5-Fluoronaphthalene-2-carbaldehyde, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves fluorination of naphthalene precursors or aldehyde functionalization. Key steps include:

  • Electrophilic substitution : Fluorination at the 5-position using HF or fluorinating agents like Selectfluor®.
  • Aldehyde protection : Use of protecting groups (e.g., acetals) to prevent oxidation during subsequent reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
    Data Table :
StepReagent/ConditionYield (%)Purity (HPLC)
FluorinationSelectfluor®, 80°C65-7092%
Aldehyde DeprotectionHCl (aq.), RT8595%

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR to confirm fluorination position and aldehyde proton (δ 9.8–10.2 ppm).
  • IR : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (ESI or EI) for molecular ion ([M+H]<sup>+</sup> at m/z 188.06).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to light (ICH Q1B), humidity (40°C/75% RH), and oxidizers (e.g., H2O2).
  • Analytical Monitoring : Track aldehyde oxidation (HPLC) and fluorophenyl ring integrity (NMR).
  • Recommendations : Store in amber vials at -20°C under inert gas (argon) .

Advanced Research Questions

Q. How can contradictory toxicological data for this compound be resolved in mechanistic studies?

Methodological Answer:

  • Systematic Review : Apply tailored search strings (e.g., "(this compound) AND (toxicity OR genotoxicity)") across PubMed, Scopus, and Web of Science .

  • Risk of Bias Assessment : Use criteria from Table C-7 ():

    CriteriaHigh-Quality Study
    Dose randomizationYes
    Allocation concealmentYes
    Outcome reportingFull
  • Mechanistic Clarification : Conduct in vitro assays (e.g., Ames test for mutagenicity, CYP450 inhibition profiling) to reconcile discrepancies .

Q. What experimental designs are optimal for studying metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Isotopic Labeling : Use <sup>13</sup>C-aldehyde or <sup>18</sup>F-labeled analogs to track metabolites via LC-MS/MS.
  • In Vitro Models: Hepatocyte incubations (rat/human) with NADPH cofactors.
  • Data Interpretation : Map metabolites to known pathways (e.g., aldehyde dehydrogenase oxidation, glutathione conjugation) .

Q. How can computational methods enhance understanding of the compound’s reactivity in catalytic applications?

Methodological Answer:

  • DFT Calculations : Model electrophilic aromatic substitution (fluorine vs. aldehyde directing effects) using Gaussian or ORCA.
  • Docking Studies : Screen for interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina.
  • Validation : Correlate computational predictions with experimental kinetic data (kcat/KM) .

Q. What strategies mitigate bias in environmental exposure studies of this compound?

Methodological Answer:

  • Confounder Adjustment : Use multivariate regression for variables like pH, organic carbon content, and co-pollutants.
  • Quality Control : Adhere to EPA guidelines for sample collection (triplicate sampling, spike/recovery tests).
  • Transparency : Publish raw data and analytical protocols in repositories like Zenodo .

Q. How should interdisciplinary teams prioritize research gaps for this compound?

Methodological Answer:

  • Evidence Mapping : Categorize gaps using the ATSDR framework ():

    PriorityData Need
    HighChronic toxicity in model organisms
    MediumEnvironmental half-life in aquatic systems
    LowOccupational exposure thresholds
  • Collaborative Workshops : Engage toxicologists, synthetic chemists, and computational biologists to rank hypotheses .

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